1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and phenyl groups with ethyl substitutions.
Preparation Methods
One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-[6-(4-ethylphenoxy)-4-pyrimidinyl]-N-(2-phenylpropyl)-4-piperidinecarboxamide
- 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
These compounds share similar structural features but may differ in their specific functional groups and substitutions, leading to differences in their chemical and biological properties.
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-3-20-5-7-22(8-6-20)18-28-27(32)23-13-15-31(16-14-23)25-17-26(30-19-29-25)33-24-11-9-21(4-2)10-12-24/h5-12,17,19,23H,3-4,13-16,18H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDSEBAWUNOUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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